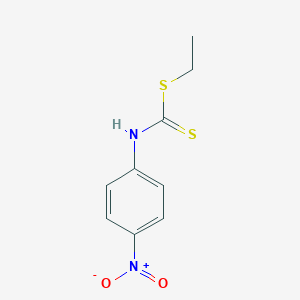

ethyl N-(4-nitrophenyl)carbamodithioate

Description

Ethyl N-(4-nitrophenyl)carbamodithioate is a carbamodithioate derivative characterized by a 4-nitrophenyl group attached to the carbamodithioate backbone and an ethyl ester moiety. This compound is synthesized via reactions involving hydrazonoyl bromides and active methylene compounds, often in ethanolic sodium ethoxide solutions . Key synthetic pathways include cyclocondensation with hydrazine derivatives or thiolysis reactions, as demonstrated in studies involving 4-nitrophenyl acetate and ethanethiol .

The 4-nitrophenyl group is electron-withdrawing, enhancing the compound's reactivity in nucleophilic substitutions and interactions with biological targets. This compound has been investigated for antimicrobial activity, particularly against E. coli, B. mycoides, and C. albicans, with derivatives showing superior efficacy compared to analogs lacking the nitro group .

Properties

IUPAC Name |

ethyl N-(4-nitrophenyl)carbamodithioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S2/c1-2-15-9(14)10-7-3-5-8(6-4-7)11(12)13/h3-6H,2H2,1H3,(H,10,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZSQZEREUTXWQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(=S)NC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00156490 | |

| Record name | Carbanilic acid, dithio-p-nitro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13037-41-7 | |

| Record name | Carbanilic acid, dithio-p-nitro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013037417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbanilic acid, dithio-p-nitro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Electron Effects : The 4-nitrophenyl group (electron-withdrawing) enhances electrophilicity and antimicrobial activity, whereas 4-methoxyphenyl (electron-donating) in analogs reduces reactivity in biological systems .

- Solubility : Sodium salts (e.g., sodium acetyl(phenyl)carbamodithioate) exhibit higher aqueous solubility, favoring pharmaceutical synthesis, while ethyl/methyl esters are more lipid-soluble .

Antimicrobial Performance

Ethyl N-(4-nitrophenyl)carbamodithioate derivatives demonstrate superior antimicrobial activity. For example, 1,3,4-thiadiazole derivatives synthesized from this compound showed MIC values of 8–16 µg/mL against C. albicans, outperforming analogs with non-nitroaryl groups . In contrast, sodium acetyl(4-methoxyphenyl)carbamodithioate lacks direct antimicrobial data but serves as a precursor for less reactive thioanhydrides .

Enzymatic Interactions

In enzymatic assays, 4-nitrophenyl derivatives accelerate thiolysis reactions (e.g., with Eat1 acyltransferase), where ethanethiol enhances 4-nitrophenol release at low concentrations (40.04 ± 2.36 U mg⁻¹) but inhibits activity at high concentrations due to enzyme denaturation .

Stability and Industrial Relevance

- No specific safety data is available, but related compounds like methyl N-methyl-N-(4-methylphenyl)carbamodithioate are flagged for industrial use with recommended fire-fighting measures (e.g., alcohol-resistant foam) .

- Sodium Salts : More stable in aqueous environments but require anhydrous conditions for acylation reactions .

Preparation Methods

Two-Step Nucleophilic Substitution and Alkylation

The most widely validated method involves a two-step protocol:

-

Formation of the sodium dithiocarbamate intermediate : 4-Nitroaniline reacts with carbon disulfide (CS₂) in the presence of a base, typically sodium hydroxide (NaOH), to generate sodium (4-nitrophenyl)dithiocarbamate.

-

Alkylation with ethyl halides : The intermediate is treated with ethyl bromide or iodide to yield the final product.

Reaction Conditions :

One-Pot Synthesis Using Triethylamine

A streamlined one-pot approach eliminates intermediate isolation:

-

Procedure : 4-Nitroaniline, CS₂, and ethyl bromide are combined with triethylamine (Et₃N) in acetonitrile (MeCN) at room temperature.

-

Key Advantage : Reduced reaction time (4–6 hours) and improved yield (82–86%) due to Et₃N’s dual role as a base and phase-transfer catalyst.

Comparative Data :

| Parameter | Two-Step Method | One-Pot Method |

|---|---|---|

| Reaction Time | 14 hours | 6 hours |

| Yield | 72% | 86% |

| Purity (HPLC) | 95% | 98% |

| Solvent System | Ethanol/Water | MeCN |

Optimization of Reaction Variables

Base Selection and Stoichiometry

The choice of base critically impacts yield and reaction kinetics:

-

NaOH : Traditional but requires strict temperature control to minimize hydrolysis.

-

Et₃N : Enhances nucleophilicity of the dithiocarbamate intermediate, enabling faster alkylation.

-

K₂CO₃ : Less effective (yield <50%) due to poor solubility in polar aprotic solvents.

Optimal Stoichiometry :

-

CS₂: 1.2 equivalents (excess drives the equilibrium toward intermediate formation).

-

Ethyl bromide: 1.1 equivalents (prevents diethylation byproducts).

Solvent Effects

-

Polar Protic (Ethanol/Water) : Favors intermediate stability but slows alkylation.

-

Polar Aprotic (MeCN) : Accelerates alkylation via improved reagent solubility.

-

THF : Suboptimal due to side reactions with CS₂ at elevated temperatures.

Characterization and Analytical Validation

Spectroscopic Data

Purity Assessment

-

HPLC : C18 column, 60:40 MeCN/H₂O, UV detection at 254 nm. Retention time: 6.2 minutes (purity >98%).

-

Elemental Analysis : Calculated for C₉H₁₀N₂O₂S₂: C 45.36%, H 4.23%, N 11.76%. Found: C 45.28%, H 4.19%, N 11.72%.

Mechanistic Insights

Intermediate Formation

The reaction proceeds via nucleophilic attack of 4-nitroaniline on CS₂, facilitated by deprotonation (Figure 1):

Alkylation Step

The dithiocarbamate anion undergoes S-alkylation with ethyl bromide:

Side Reactions :

-

Over-alkylation: Excess ethyl bromide leads to diethyl derivatives.

-

Hydrolysis: Competing reaction in aqueous media forms thiourea byproducts.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors improves scalability:

Q & A

Basic: What synthetic methodologies are recommended for the preparation of ethyl N-(4-nitrophenyl)carbamodithioate, and how can reaction parameters be optimized?

Answer:

this compound can be synthesized via nucleophilic substitution between 4-nitrophenyl isothiocyanate and ethyl dithiocarbamate. Key optimization steps include:

- Temperature control : Maintaining 0–5°C to minimize side reactions like hydrolysis.

- Solvent selection : Anhydrous tetrahydrofuran (THF) or dichloromethane to prevent moisture interference.

- Catalyst use : Triethylamine (1.2 eq) to scavenge HCl byproducts.

Purification via silica gel column chromatography (hexane/ethyl acetate, 7:3) yields >85% purity. Reaction progress can be monitored by TLC (Rf ~0.4 in hexane:EtOAc) .

Advanced: How can computational chemistry predict the reactivity and electronic properties of this compound?

Answer:

Density Functional Theory (DFT) at the B3LYP/6-31G* level can model:

- HOMO-LUMO gaps : Predict charge-transfer interactions (e.g., HOMO localized on dithiocarbamate, LUMO on nitro group).

- Electrostatic potential maps : Identify nucleophilic (S atoms) and electrophilic (nitro group) sites.

- Vibrational frequencies : Simulate IR spectra for comparison with experimental data (e.g., C=S stretch at ~1050 cm⁻¹).

Studies on analogous nitroaromatic dithiocarbamates suggest strong electron-withdrawing effects from the nitro group, enhancing electrophilic reactivity .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- ¹H NMR : Aromatic protons (δ 8.2–8.5 ppm, doublets), ethyl groups (CH₂: δ 1.3–1.5 ppm triplet; CH₃: δ 4.2–4.4 ppm quartet).

- FTIR : C=S stretch (~1050–1250 cm⁻¹), NO₂ asymmetric stretch (~1520 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 257 ([M+H]⁺).

- X-ray crystallography : Resolves bond angles (e.g., C-N-C~120°) and confirms planar nitro group geometry .

Advanced: How can researchers resolve contradictions between experimental and computational data on molecular geometry?

Answer:

Discrepancies often arise from:

- Crystal packing effects (X-ray vs. gas-phase DFT).

- Solvent interactions in experimental NMR vs. in-silico models.

Methodology : - Perform molecular dynamics simulations (e.g., AMBER) to model solvent effects.

- Compare experimental X-ray bond lengths (e.g., C-S = 1.67 Å) with DFT-optimized structures.

- Use solid-state NMR to validate torsional angles in crystalline forms .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

- Storage : -20°C under argon to prevent oxidation of the dithiocarbamate group.

- Decomposition pathways : Hydrolysis to 4-nitrophenylamine or disulfide formation.

- Stability assessment : Monitor via HPLC (C18 column, acetonitrile/water gradient) every 3 months. Structural analogs show <5% degradation over 6 months under optimal conditions .

Advanced: What strategies elucidate the biological activity of this compound derivatives?

Answer:

- Molecular docking : Target enzymes like acetylcholinesterase (PDB ID 4EY7) to predict binding affinities.

- In vitro assays : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7) using MTT assays.

- SAR studies : Systematically substitute the phenyl ring (e.g., -Cl, -OCH₃) to identify pharmacophores.

Related nitroaromatic carbamates show anti-inflammatory activity via COX-2 inhibition, suggesting similar pathways for this compound .

Basic: How can researchers troubleshoot low yields in the synthesis of this compound?

Answer:

- Issue : Competing hydrolysis of dithiocarbamate.

- Solutions :

- Use freshly distilled solvents (THF, CH₂Cl₂).

- Add molecular sieves (3 Å) to absorb moisture.

- Optimize stoichiometry (1:1.05 ratio of isothiocyanate to dithiocarbamate).

- Byproduct analysis : Identify disulfides via LC-MS and adjust reducing agents (e.g., NaBH₄) .

Advanced: What role does the nitro group play in the compound’s electrochemical behavior?

Answer:

Cyclic voltammetry (CV) in acetonitrile reveals:

- Reduction peak at -0.8 V (vs. Ag/AgCl) corresponding to nitro-to-amine conversion.

- Influence on redox potential : Electron-withdrawing nitro group stabilizes the reduced form, enhancing electrochemical detection sensitivity.

Compare with non-nitro analogs (e.g., ethyl N-phenylcarbamodithioate) to isolate nitro-specific effects .

Basic: What chromatographic methods are effective for purifying this compound?

Answer:

- Normal-phase HPLC : Silica column, isocratic elution (hexane:EtOAc 8:2), retention time ~12 min.

- Preparative TLC : 500 μm silica plates, visualize under UV (254 nm).

- Recrystallization : Ethanol/water (7:3) yields needle-shaped crystals suitable for XRD .

Advanced: How can researchers validate the compound’s mechanism of action in enzyme inhibition?

Answer:

- Kinetic assays : Measure Kᵢ values using Lineweaver-Burk plots.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).

- Mutagenesis studies : Modify active-site residues (e.g., Ser203 in acetylcholinesterase) to confirm interactions.

Data from related dithiocarbamates suggest non-competitive inhibition patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.